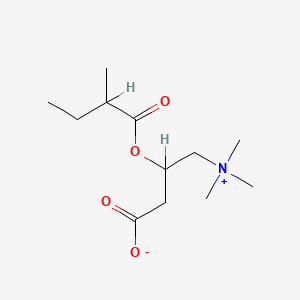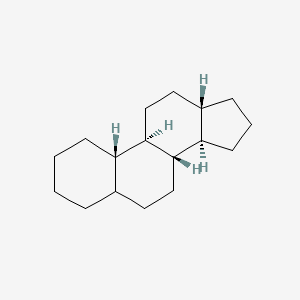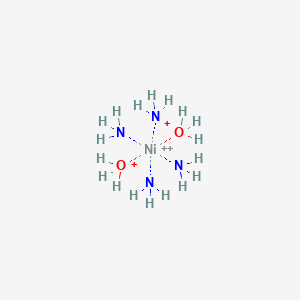
2,5-Dimethyl-furan-3-carboxylic acid (2-nitro-benzylidene)-hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethyl-N-[(2-nitrophenyl)methylideneamino]-3-furancarboxamide is a C-nitro compound.
Aplicaciones Científicas De Investigación
Synthesis of Derivatives and Characterization
- Synthesis of Triazole Derivatives: A study by Cansiz, Koparır, and Demirdağ (2004) involved the conversion of hydrazide compounds into 1,4-substituted thiosemicarbazides and 4-amino-5-(furan-2-yl or benzyl)-4H-1,2,4-triazole-3-thiols. This study is significant for understanding the chemical transformations and potential applications of similar hydrazide compounds.
Interaction with DNA and Antioxidant Studies
- Ruthenium(II) Hydrazone Complexes: Mohanraj et al. (2016) synthesized ruthenium(II) complexes using hydrazone ligands including furan-2-carboxylic acid derivatives. These complexes interacted with CT-DNA through intercalation and exhibited strong radical-scavenging properties, indicating potential in biomedical applications. The study highlights the significance of hydrazone derivatives in forming complexes with biological and antioxidant relevance (Mohanraj, Ayyannan, Raja, & Jayabalakrishnan, 2016).
Electrophilic Substitution Reactions
- Bromination and Nitration: Oleinik, Adamskaya, and Novitskii (1982) investigated the bromination and nitration reactions of furan derivatives, providing insights into the reactivity and potential modifications of such compounds. This study is relevant for understanding the chemical behavior of hydrazide derivatives like 2,5-Dimethyl-furan-3-carboxylic acid (2-nitro-benzylidene)-hydrazide under different conditions (Oleinik, Adamskaya, & Novitskii, 1982).
Biological and Pharmacological Properties
- Antimicrobial and Antioxidant Activities: Devi et al. (2010) explored the antimicrobial and antioxidant activities of Schiff bases derived from hydrazide compounds. This is significant for understanding the potential biological applications of 2,5-Dimethyl-furan-3-carboxylic acid (2-nitro-benzylidene)-hydrazide and its derivatives (Devi, Ramaiah, Roopa, & Vaidya, 2010).
Corrosion Inhibition Studies
- Hydrazine Carbodithioic Acid Derivatives: A study by Khaled (2006) on the corrosion inhibition of mild steel by hydrazine carbodithioic acid derivatives, including furan-2-yl derivatives, suggests potential applications in corrosion protection. This research provides insights into the practical applications of such compounds in materials science (Khaled, 2006).
Synthesis of Oligoesters and Polymers
- Lipase-catalyzed Synthesis of Oligoesters: Cruz-Izquierdo et al. (2015) studied the synthesis of furan oligoesters via polytransesterification, indicating the potential use of furan-3-carboxylic acid derivatives in biobased polymers and materials (Cruz-Izquierdo, van den Broek, Serra, Llama, & Boeriu, 2015).
Propiedades
Nombre del producto |
2,5-Dimethyl-furan-3-carboxylic acid (2-nitro-benzylidene)-hydrazide |
|---|---|
Fórmula molecular |
C14H13N3O4 |
Peso molecular |
287.27 g/mol |
Nombre IUPAC |
2,5-dimethyl-N-[(E)-(2-nitrophenyl)methylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C14H13N3O4/c1-9-7-12(10(2)21-9)14(18)16-15-8-11-5-3-4-6-13(11)17(19)20/h3-8H,1-2H3,(H,16,18)/b15-8+ |
Clave InChI |
PNASZGKAFKRRQX-OVCLIPMQSA-N |
SMILES isomérico |
CC1=CC(=C(O1)C)C(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-] |
SMILES |
CC1=CC(=C(O1)C)C(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] |
SMILES canónico |
CC1=CC(=C(O1)C)C(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] |
Solubilidad |
1.4 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![sodium;4-[(2E)-2-[(2E,4E)-5-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B1236680.png)
![2-[4-[(2R)-2-[(3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]-2,6-dioxo-1-piperidinyl]acetic acid ethyl ester](/img/structure/B1236683.png)
![[(1S,12R,16R,17R)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl]methyl acetate](/img/structure/B1236684.png)

![(2Z)-2-[2-(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid](/img/structure/B1236688.png)



![[18F]FMeNER-D2](/img/structure/B1236695.png)
